4'-chloro Deschloroalprazolam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro Deschloroalprazolam is a triazolobenzodiazepine derivative, which has been sold as a designer drug with presumed sedative effects. It was first identified in Australia and the United States in 2021 and subsequently in Ireland . This compound is structurally similar to alprazolam, a well-known benzodiazepine, but with a chlorine atom replacing one of the hydrogen atoms in the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro Deschloroalprazolam typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting a suitable hydrazine derivative with an appropriate nitrile compound under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the triazolobenzodiazepine core structure.
Industrial Production Methods
Industrial production methods for 4’-chloro Deschloroalprazolam are not well-documented due to its status as a designer drug. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro Deschloroalprazolam can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
4’-Chloro Deschloroalprazolam has several scientific research applications:
Mechanism of Action
4’-Chloro Deschloroalprazolam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Alprazolam: A widely prescribed benzodiazepine with similar sedative effects.
Flualprazolam: Another designer benzodiazepine with fluorine substitution.
Ro5-4864: A benzodiazepine derivative with different pharmacological properties.
Uniqueness
4’-Chloro Deschloroalprazolam is unique due to its specific substitution pattern, which may result in different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its emergence as a designer drug highlights the ongoing evolution of synthetic compounds in the illicit drug market .
Properties
Molecular Formula |
C17H13ClN4 |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-6-8-13(18)9-7-12)14-4-2-3-5-15(14)22(11)16/h2-9H,10H2,1H3 |
InChI Key |
QZQFCOLCRXZSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.